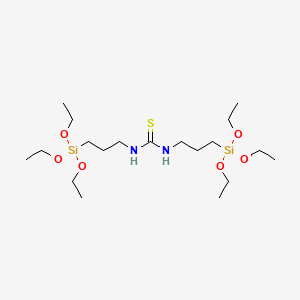
N,N'-Bis(3-triethoxysilylpropyl)thiourea
Übersicht
Beschreibung
N,N’-Bis(3-triethoxysilylpropyl)thiourea: is an organosilicon compound that features both thiourea and triethoxysilyl groups. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications. The presence of both thiourea and triethoxysilyl groups allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3-triethoxysilylpropyl)thiourea typically involves the reaction of 3-aminopropyltriethoxysilane with thiourea. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The general reaction scheme can be represented as follows:
3-Aminopropyltriethoxysilane+Thiourea→N,N’-Bis(3-triethoxysilylpropyl)thiourea
Industrial Production Methods: In industrial settings, the production of N,N’-Bis(3-triethoxysilylpropyl)thiourea may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: N,N’-Bis(3-triethoxysilylpropyl)thiourea can undergo substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Complexation Reactions: The thiourea group can form complexes with various metal ions, making it useful in coordination chemistry.
Hydrolysis: The triethoxysilyl groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.
Complexation Reactions: Involve metal salts such as copper(II) chloride or nickel(II) sulfate.
Hydrolysis: Requires the presence of water or aqueous acidic or basic conditions.
Major Products:
Substitution Reactions: Yield substituted thiourea derivatives.
Complexation Reactions: Form metal-thiourea complexes.
Hydrolysis: Produces silanols and siloxanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-Bis(3-triethoxysilylpropyl)thiourea is used as a coupling agent in the preparation of hybrid organic-inorganic materials. It is also employed in the synthesis of functionalized silanes and siloxanes.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Industry: This compound is used in the production of adhesives, sealants, and coatings. It improves the adhesion of organic materials to inorganic surfaces.
Wirkmechanismus
The mechanism of action of N,N’-Bis(3-triethoxysilylpropyl)thiourea involves the interaction of its functional groups with various substrates. The thiourea group can form hydrogen bonds and coordinate with metal ions, while the triethoxysilyl groups can undergo hydrolysis and condensation reactions to form siloxane networks. These interactions enable the compound to act as a coupling agent, enhancing the compatibility and adhesion between different materials.
Vergleich Mit ähnlichen Verbindungen
N,N’-Bis(3-triethoxysilylpropyl)urea: Similar structure but with a urea group instead of thiourea.
3-Aminopropyltriethoxysilane: Lacks the thiourea group, used primarily as a silane coupling agent.
N,N’-Bis(3-trimethoxysilylpropyl)thiourea: Similar to N,N’-Bis(3-triethoxysilylpropyl)thiourea but with methoxy groups instead of ethoxy groups.
Uniqueness: N,N’-Bis(3-triethoxysilylpropyl)thiourea is unique due to the presence of both thiourea and triethoxysilyl groups, which confer distinct reactivity and functionality. The combination of these groups allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Eigenschaften
IUPAC Name |
1,3-bis(3-triethoxysilylpropyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H44N2O6SSi2/c1-7-22-29(23-8-2,24-9-3)17-13-15-20-19(28)21-16-14-18-30(25-10-4,26-11-5)27-12-6/h7-18H2,1-6H3,(H2,20,21,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKNQQMXFCNQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=S)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H44N2O6SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220231 | |
| Record name | N,N'-Bis(3-triethoxysilylpropyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69952-89-2 | |
| Record name | N,N'-Bis(3-triethoxysilylpropyl)thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069952892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-Bis(3-triethoxysilylpropyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is notable about the reaction of N,N'-Bis(3-triethoxysilylpropyl)thiourea with boron trifluoride?
A1: While one might anticipate a simple Lewis acid-base complex formation, the reaction of this compound with boron trifluoride takes an unexpected turn. [] Instead of forming a stable complex, this reaction leads to the cleavage of silicon-oxygen bonds within the triethoxysilylpropyl groups. This unexpected reactivity highlights the influence of the thiourea moiety on the reactivity of the silicon centers. Further investigation into this reaction pathway could reveal new synthetic routes or applications for this compound.
Q2: How is this compound utilized in materials science?
A2: this compound serves as a key component in the development of hybrid adsorbent materials. [] Its structure, featuring both organic (thiourea) and inorganic (triethoxysilyl) components, allows it to act as a bridge between different material phases. Specifically, it has been employed in conjunction with 4-Vinylpyridine‒2-Hydroxyethylmethacrylate copolymer, contributing to the creation of a novel hybrid adsorbent. This highlights the potential of this compound in designing materials with tailored properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






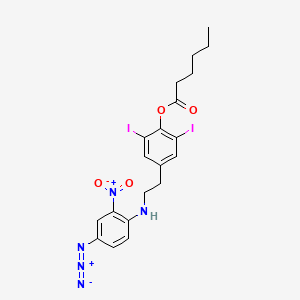
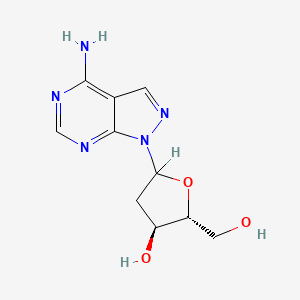
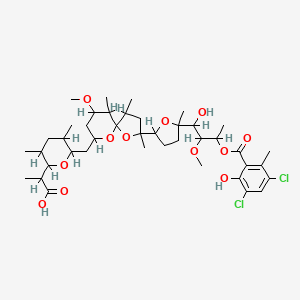
![2-[2-[(1S,2R,3aS,7aS)-2-hydroxy-1-[(3S)-3-hydroxy-4,4-dimethylnona-1,6-diynyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]ethoxy]acetic acid](/img/structure/B1231830.png)

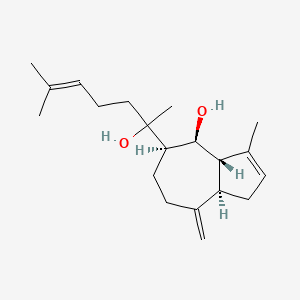
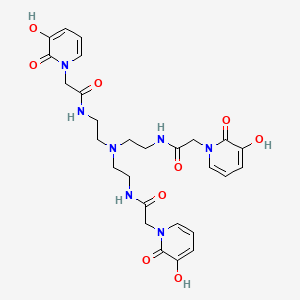
![(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-({[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}METHYL)OXAN-2-YL (4AS,6AS,6BR,9R,10S,12AR)-10-{[(2S,3R,4S,5S)-3-{[(2S,3R,4R,5S,6S)-3,5-DIHYDROXY-6-METHYL-4-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}OXAN-2-YL]OXY}-4,5-DIHYDROXYOXAN-2-YL]OXY}-9-(HYDROXYMETHYL)-2,2,6A,6B,9,12A-HEXAMETHYL-1,3,4,5,6,7,8,8A,10,11,12,12B,13,14B-TETRADECAHYDROPICENE-4A-CARBOXYLATE](/img/structure/B1231834.png)


